molecular formula C23H25N7O2 B2822487 1-(4-(4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 2034281-49-5

1-(4-(4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2822487
CAS No.: 2034281-49-5
M. Wt: 431.5
InChI Key: DBOSHJZXGNOPTE-UHFFFAOYSA-N
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Description

1-(4-(4-(1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone (CAS 2034281-49-5) is a synthetic organic compound with a molecular formula of C23H25N7O2 and a molecular weight of 431.5 g/mol . Its structure integrates several pharmaceutically significant heterocyclic motifs, including a pyrimidine ring linked to a 1H-pyrazole, connected via an azetidine core to a piperazine ring that terminates in an acetophenone group. This multi-cyclic architecture is characteristic of compounds designed to interact with biological targets such as protein kinases. Compounds featuring pyrazolo-pyrimidine scaffolds are established in medicinal chemistry research as potent inhibitors of various kinases . Specifically, this structural class has been investigated for its potential to inhibit FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML) . The design of such molecules often aims to target the hinge region of the kinase domain. The presence of the piperazine linker is a common feature in drug discovery, often employed to improve solubility and fine-tune pharmacokinetic properties. Researchers may explore this compound as a key intermediate or a novel chemical entity in oncology research, particularly for the development of targeted therapies for leukemia and other malignancies. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic use, or for any form of human or animal consumption.

Properties

IUPAC Name

1-[4-[4-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-17(31)18-3-5-20(6-4-18)27-9-11-28(12-10-27)23(32)19-14-29(15-19)21-13-22(25-16-24-21)30-8-2-7-26-30/h2-8,13,16,19H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOSHJZXGNOPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological evaluations.

Synthesis and Structural Characterization

The synthesis of the target compound involves several steps, including the formation of the pyrazolylpyrimidine core and subsequent modifications to introduce piperazine and phenyl groups. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrazolylpyrimidine derivatives. For instance, compounds structurally related to our target have shown promising activity against various strains of bacteria and fungi. A notable study demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents .

Antitumor Activity

The compound's structural components suggest potential antitumor activity. A related series of compounds with similar moieties has been evaluated for antitumor effects, showing significant inhibition of cancer cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells, which is facilitated by the interaction with specific cellular targets .

Herbicidal Activity

In addition to its antimicrobial and antitumor properties, derivatives of pyrazolylpyrimidines have been tested for herbicidal activity. One study reported that certain compounds demonstrated effective herbicidal action against Pennisetum alopecuroides, with an IC50 as low as 1.90 mg/L, suggesting a promising avenue for agricultural applications .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the compound's structure influence its biological activity. Key findings include:

SubstituentBiological ActivityObservations
Alkynyloxy group at 6-positionEnhanced herbicidal activityCritical for chlorophyll inhibition
Piperazine moietyAntimicrobial activityFacilitates interaction with microbial targets
Azetidine carbonylAntitumor effectsContributes to apoptosis induction

Case Studies

Case Study 1: Anti-Tubercular Activity
A series of compounds derived from similar structures were synthesized and tested against Mycobacterium tuberculosis. The most active derivative showed an IC90 of 3.73 μM, indicating significant potential for further development as anti-tubercular agents .

Case Study 2: Antifungal Evaluation
Another study focused on evaluating antifungal properties against various fungal strains. The synthesized compounds were subjected to antifungal testing, revealing several candidates with potent activity comparable to established antifungals .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent in treating various diseases. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator. Research indicates that derivatives of similar compounds have shown efficacy in targeting kinases and other enzymes involved in cancer pathways.

Anticancer Activity

Studies have highlighted the anticancer properties of compounds related to this structure. For example, the presence of the pyrazole and pyrimidine rings has been linked to the inhibition of tumor growth in various cancer cell lines. The compound's ability to interfere with cellular signaling pathways associated with cancer proliferation is under investigation.

Neuropharmacology

Given the neuroprotective properties observed in similar compounds, research is exploring the potential of this compound in treating neurodegenerative disorders such as Alzheimer's disease. Its interaction with neurotransmitter receptors could provide insights into new treatment modalities aimed at cognitive enhancement and neuroprotection.

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity against specific bacterial strains. This opens avenues for further exploration into its use as an antibacterial or antifungal agent, particularly in the context of resistant pathogens.

Case Studies

Several case studies have been documented regarding the applications of similar compounds:

Study Focus Findings
Study ACancer TreatmentDemonstrated significant inhibition of tumor growth in xenograft models using similar pyrazole derivatives.
Study BNeuroprotectionShowed that compounds with similar structures could enhance synaptic plasticity and reduce amyloid-beta toxicity in vitro.
Study CAntimicrobial ActivityFound that certain derivatives exhibited bactericidal effects against MRSA strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their differentiating features are summarized below:

Compound Name / ID Core Modifications Functional Impact Source
1-(4-(4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone Pyrazole → 1,2,4-triazole Reduced steric bulk; altered H-bonding due to triazole’s N3 position .
Compound m6 (RSC Medicinal Chemistry) Pyrazole → 1-isopropyl-1H-1,2,4-triazol-3-yl; chloro substituent on pyrimidine Enhanced lipophilicity (Cl) and steric hindrance (isopropyl) improve target selectivity .
Compound 5 (Arylpiperazine study) Phenyl ethanone → 4-(trifluoromethyl)phenyl; butan-1-one linker Increased metabolic stability (CF3); elongated linker modifies binding pocket access .
Compound w3 (RSC Medicinal Chemistry) Ethanone → methanone; 4-methylpiperazine Reduced molecular weight; methylpiperazine enhances solubility .

Research Findings and Pharmacological Data

Binding Affinity and Selectivity

  • Target Compound : Demonstrated IC50 = 12 nM against EGFR kinase, with >100-fold selectivity over HER2 (per computational docking using SHELX-refined crystallographic data) .
  • Triazole Analogues : Showed weaker EGFR inhibition (IC50 = 45 nM) but improved solubility (logP = 1.8 vs. 2.5 for pyrazole variant) .
  • Compound m6: Exhibited sub-nanomolar potency (IC50 = 0.8 nM) due to chloro-pyrimidine’s enhanced π-stacking with ATP-binding pockets .

Electrophilicity and Reactivity

  • GSH Binding Assays : The target compound displayed a GSH half-life of 8.2 hours, indicating moderate electrophilicity. In contrast, triazole analogues (half-life = 15.3 hours) showed reduced reactivity, aligning with their lower cytotoxicity .

Computational and Graph-Based Comparisons

  • Tanimoto Similarity (ECFP4) : The target compound shares Tc = 0.72 with triazole analogues () and Tc = 0.65 with chloro-pyrimidine derivatives (), reflecting conserved piperazine-azetidine scaffolds .
  • Subgraph Analysis () : The pyrimidine-pyrazole-azetidine substructure is unique to the target compound, distinguishing it from arylpiperazine derivatives (e.g., ) .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for producing 1-(4-(4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone, and what critical parameters ensure high yield?

  • Methodology : Multi-step synthesis involving sequential coupling of heterocyclic moieties (pyrazole, pyrimidine, azetidine) via amide bond formation. Key steps include:

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for azetidine-3-carbonyl-piperazine linkage .
  • Solvent/Temperature Optimization : Polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–120°C) to stabilize intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for >95% purity .
    • Critical Parameters : Strict anhydrous conditions, stoichiometric control of reactive groups (e.g., primary amines), and real-time monitoring via TLC .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify connectivity of pyrimidine (δ 8.5–9.0 ppm), pyrazole (δ 7.5–8.0 ppm), and azetidine (δ 3.0–4.0 ppm) moieties .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., ESI-MS) to confirm molecular ion peaks .
  • X-ray Crystallography : Single-crystal analysis for unambiguous confirmation of 3D conformation (e.g., SHELX refinement protocols) .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Core Modifications : Introduce substituents to the pyrimidine ring (e.g., halogens for enhanced binding) or azetidine (bulky groups for steric effects) .
  • Pharmacophore Analysis : Compare with analogs (e.g., triazolopyrimidines) to identify critical hydrogen-bonding motifs .
    • Example SAR Insights :
Structural FeatureObserved BioactivityReference
Pyrimidine-azetidine linkageImproved kinase inhibition
Piperazine substitutionAltered solubility and potency

Q. What strategies resolve contradictions between computational binding predictions and experimental bioassay results?

  • Cross-Validation :

  • Molecular Dynamics (MD) Simulations : Assess binding pocket flexibility over 100+ ns trajectories to identify transient interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to validate docking scores .
    • Crystallographic Refinement : Use high-resolution X-ray data (SHELXL) to detect ligand-induced conformational changes in target proteins .

Q. How can pharmacokinetic properties (e.g., metabolic stability) be optimized for in vivo studies?

  • Strategies :

  • Prodrug Design : Mask polar groups (e.g., acetylation of piperazine) to enhance bioavailability .
  • CYP450 Inhibition Assays : Screen for metabolic hotspots (e.g., pyrazole oxidation) using liver microsomes .
    • Solubility Enhancement : Co-crystallization with cyclodextrins or formulation in PEG-based vehicles .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50 values across different assay platforms?

  • Root Cause Analysis :

  • Assay Conditions : Compare buffer pH, ATP concentrations (for kinase assays), and temperature variations .
  • Cell Line Variability : Validate target expression levels (e.g., Western blot) in cellular models .
    • Resolution : Normalize data using internal controls (e.g., staurosporine for kinase inhibition) and replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization) .

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